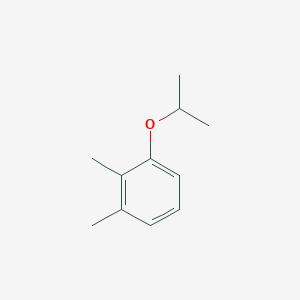

2,3-Dimethyl-1-(2-propyl)oxybenzene

Description

2,3-Dimethyl-1-(2-propyl)oxybenzene is a substituted aromatic ether characterized by a benzene ring functionalized with a 2-propyloxy group at position 1 and methyl groups at positions 2 and 2. The compound’s structure combines electron-donating methyl substituents and a branched ether moiety, which influence its physicochemical properties and reactivity. Such methods are analogous to those used for synthesizing structurally related ethers and amides, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().

The compound’s methyl groups enhance steric hindrance and may direct electrophilic substitution reactions to the para position relative to the ether group. Its 2-propyloxy chain introduces hydrophobicity, suggesting moderate solubility in nonpolar solvents. Applications may include intermediates in organic synthesis or functional materials, though further experimental validation is required.

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1,2-dimethyl-3-propan-2-yloxybenzene |

InChI |

InChI=1S/C11H16O/c1-8(2)12-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3 |

InChI Key |

REKVGPTYHRAVGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*Calculated based on molecular formula C₁₁H₁₆O.

†Molecular weight inferred from synthesis in .

Key Observations:

This contrasts with sulfonate-containing cyanine dyes (), where hydrophilic groups dominate solubility and reactivity. The ether oxygen in the target compound is less electron-withdrawing than the amide group in ’s benzamide derivative, altering directing effects in aromatic substitution.

Atmospheric Reactivity :

- While 2-propyl nitrate () reacts with HO• radicals at rate coefficients of 0.024–0.23 relative to alkanes, ethers like the target compound may exhibit intermediate reactivity due to weaker C–O bond dissociation energies. However, experimental data for the target compound is lacking.

Synthetic Pathways :

- The target compound’s synthesis likely mirrors alkylation steps in (amide synthesis) but diverges from the Vilsmeier-type reactions used for cyanine dyes ().

Research Findings and Data Gaps

Physicochemical Properties

Hypothetical properties based on analogs:

- Solubility : Moderate in toluene or dichloromethane; low in water due to the absence of polar groups (cf. sulfonate dyes in ).

- Thermal Stability : Likely higher than nitrate esters () but lower than amides () due to ether lability.

Reactivity in Organic Reactions

- Electrophilic Aromatic Substitution: Methyl groups may direct substitution to position 4 (para to the ether), similar to toluene derivatives. This contrasts with the ortho/para-directing effects of hydroxyl or amino groups.

- Oxidative Degradation: Potential for ether cleavage under strong acidic or radical conditions, akin to atmospheric HO•-mediated reactions observed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.